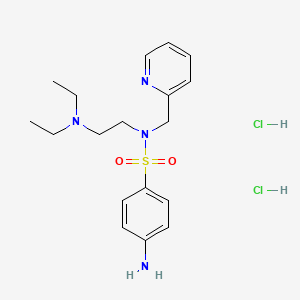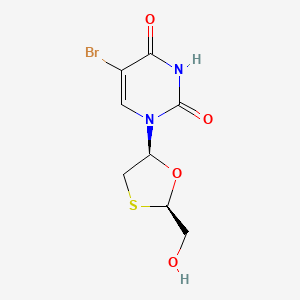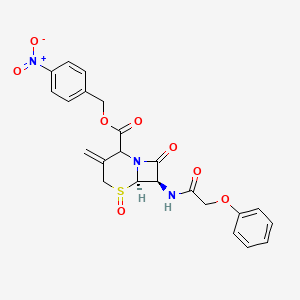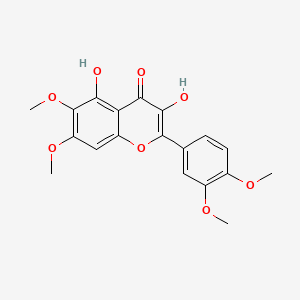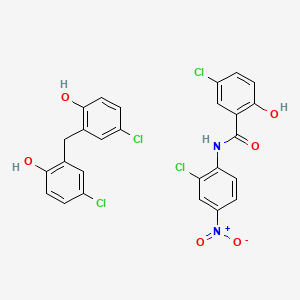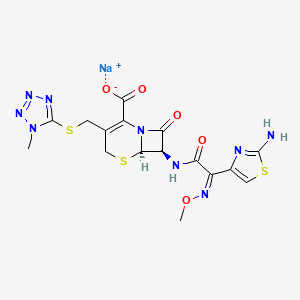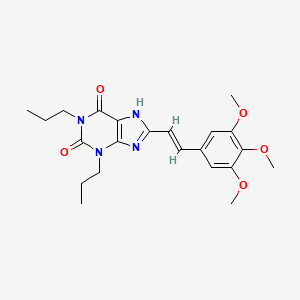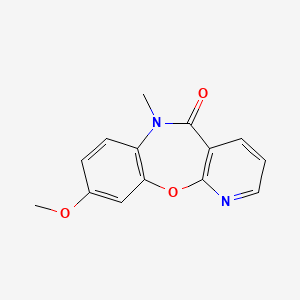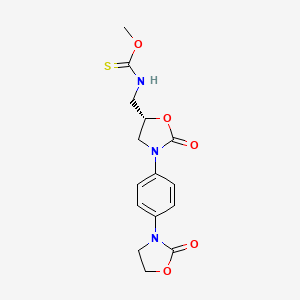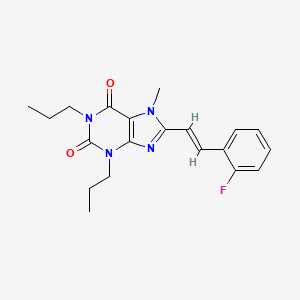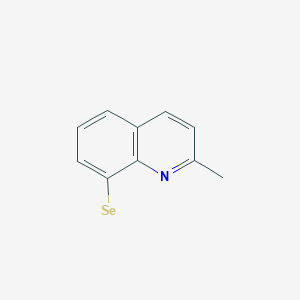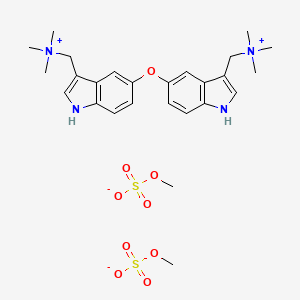
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is a complex organic compound with the molecular formula 2CH₃O₄S*C₂₄H₃₂N₄O. This compound is known for its unique structure, which includes indole moieties connected by an oxybis(methylene) bridge and quaternary ammonium groups. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) typically involves the reaction of indole derivatives with formaldehyde and trimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moieties.
Reduction: Reduced forms of the quaternary ammonium groups.
Substitution: Substituted indole derivatives.
科学的研究の応用
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt microbial cell membranes, leading to cell lysis. Additionally, the indole moieties may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Bisquaternary Ammonium Compounds: These compounds have similar quaternary ammonium groups but differ in their bridging structures.
Indole Derivatives: Compounds with indole moieties but lacking the quaternary ammonium groups.
Uniqueness
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is unique due to its combination of indole moieties and quaternary ammonium groups, which confer both antimicrobial properties and the ability to interact with biological targets in a specific manner.
This detailed article provides a comprehensive overview of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
84905-57-7 |
|---|---|
分子式 |
C26H38N4O9S2 |
分子量 |
614.7 g/mol |
IUPAC名 |
methyl sulfate;trimethyl-[[5-[[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl]azanium |
InChI |
InChI=1S/C24H32N4O.2CH4O4S/c1-27(2,3)15-17-13-25-23-9-7-19(11-21(17)23)29-20-8-10-24-22(12-20)18(14-26-24)16-28(4,5)6;2*1-5-6(2,3)4/h7-14,25-26H,15-16H2,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChIキー |
UHNVDWHFXAUQAC-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)OC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



